

Comparison Guide: Cross-Reactivity of Covalent Kinase Inhibitors

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Compound of Interest

Compound Name: *N-(Prop-2-yn-1-yl)oxazol-2-amine*

Cat. No.: B3324564

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This guide provides a comparative analysis of the cross-reactivity profiles of three covalent kinase inhibitors: our hypothetical Covalent-Oxazole-1, and two established Bruton's tyrosine kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib. The objective is to highlight differences in selectivity and off-target effects, supported by quantitative data and experimental protocols.

Overview of Compared Compounds

- Covalent-Oxazole-1 (Hypothetical):** A novel investigational inhibitor featuring an **N-(Prop-2-yn-1-yl)oxazol-2-amine** core, designed as a covalent modulator of a specific kinase target. Its selectivity profile is under evaluation.
- Ibrutinib (Imbruvica):** The first-in-class, FDA-approved covalent BTK inhibitor. It forms a covalent bond with Cys481 in the active site of BTK. While highly effective, it is known for off-target activities against other kinases like TEC, EGFR, and SRC family kinases, which can contribute to side effects.
- Acalabrutinib (Calquence):** A second-generation covalent BTK inhibitor designed to have greater selectivity and fewer off-target effects compared to Ibrutinib. It also targets Cys481 in BTK but has minimal activity against EGFR and TEC kinases.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC₅₀ values) of the three compounds against a panel of selected kinases to illustrate their selectivity profiles. Lower IC₅₀ values

indicate higher potency.

Kinase Target	Covalent-Oxazole-1 (IC ₅₀ , nM)	Ibrutinib (IC ₅₀ , nM)	Acalabrutinib (IC ₅₀ , nM)	Reference
BTK (On-Target)	1.2 (Assumed)	0.5 - 7.7	3 - 5	
TEC	150	2.0 - 78	> 1000	
EGFR	> 1000	1.0 - 11	> 1000	
ITK	250	1.1 - 11	20	
SRC	85	> 20	> 1000	
BLK	5.5	0.5	0.8	

Data for Covalent-Oxazole-1 is hypothetical for illustrative purposes. Data for Ibrutinib and Acalabrutinib are compiled from published studies.

Experimental Protocols

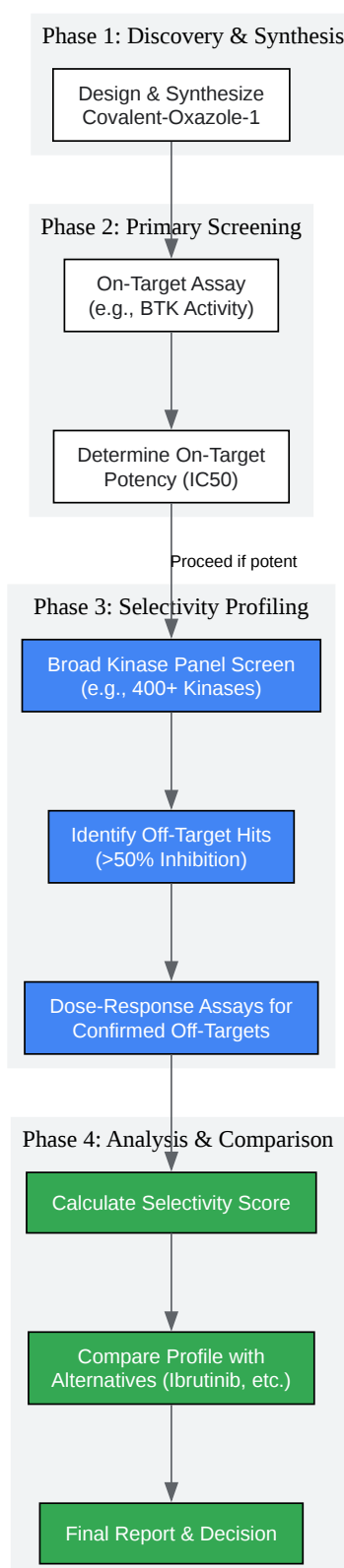
This protocol outlines a common method for assessing the inhibitory activity of compounds against a panel of kinases.

- Reagent Preparation:
 - Prepare a 5X assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Dilute a broad-spectrum Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to the desired concentration in the assay buffer.
 - Dilute the Europium (Eu)-labeled anti-tag antibody in the assay buffer.
 - Prepare serial dilutions of the test compounds (Covalent-Oxazole-1, Ibrutinib, Acalabrutinib) in DMSO, followed by dilution in the assay buffer.
 - Prepare the kinase-tag fusion protein in the assay buffer.

- Assay Procedure:
 - In a 384-well plate, add 2 μ L of the serially diluted test compound.
 - Add 4 μ L of a mixture containing the Eu-antibody and the kinase.
 - Add 4 μ L of the tracer solution.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
 - Measure the emission signals at 665 nm (tracer) and 615 nm (Europium).
 - Calculate the emission ratio (665 nm / 615 nm).
- Data Analysis:
 - Plot the emission ratio against the logarithm of the compound concentration.
 - Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC_{50} value for each compound against each kinase.

Visualizations

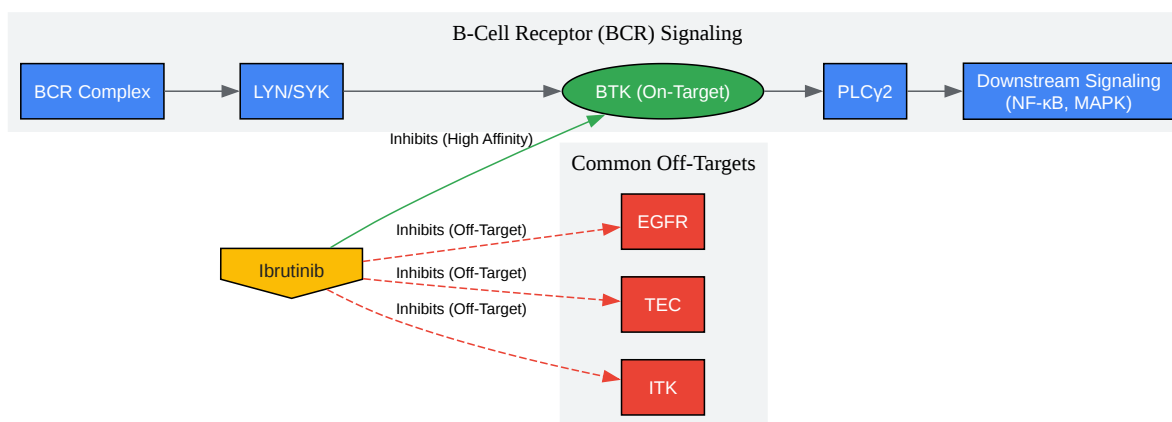
The diagram below illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.



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Caption: Workflow for kinase inhibitor selectivity profiling.

This diagram shows the intended target (BTK) in the B-cell receptor signaling pathway and common off-targets of first-generation inhibitors.



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